2-((difluoromethyl)sulfonyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
The compound “2-((difluoromethyl)sulfonyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide core, which is a common motif in pharmaceutical chemistry. The molecule also features sulfonyl and difluoromethyl groups, which can influence its reactivity and interactions with biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, a piperidine ring (a common structural motif in medicinal chemistry), and sulfonyl and difluoromethyl groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and difluoromethyl groups, as well as the amide functionality . These groups could potentially undergo a variety of chemical reactions, depending on the conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amide groups could impact its solubility and stability .Scientific Research Applications
Synthesis and Reactivity
- Glycosidic Linkage Formation : A combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been shown to activate thioglycosides for glycosidic linkage formation, indicating potential applications of related compounds in synthesizing complex carbohydrates (Crich & Smith, 2001).
Medicinal Chemistry and Pharmacology
- Antidepressant Metabolism : Research on the oxidative metabolism of a novel antidepressant, Lu AA21004, highlights the importance of understanding the metabolic pathways involving sulfonamide derivatives in drug development (Hvenegaard et al., 2012).
- Serotonin Receptor Agonists : Benzamide derivatives, including those with piperidin-4-ylmethyl groups, have been evaluated for their effects on gastrointestinal motility, showing potential as selective serotonin 4 receptor agonists (Sonda et al., 2004).
Organic Reactions and Mechanisms
- Triflamides and Triflimides : The use of N-trifluoromethanesulfonyl derivatives in various organic reactions, including cycloadditions and condensations, demonstrates the versatility of sulfonyl compounds in facilitating complex chemical transformations (Moskalik & Astakhova, 2022).
Environmental and Material Science
- Water Treatment Technologies : Novel sulfonated thin-film composite nanofiltration membranes have been developed for dye treatment, indicating potential environmental applications of sulfonated compounds in water purification technologies (Liu et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O5S2/c1-25(21,22)19-8-6-11(7-9-19)10-18-14(20)12-4-2-3-5-13(12)26(23,24)15(16)17/h2-5,11,15H,6-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQKVQRRKDTKAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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